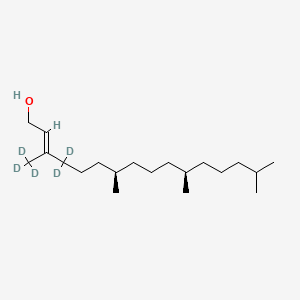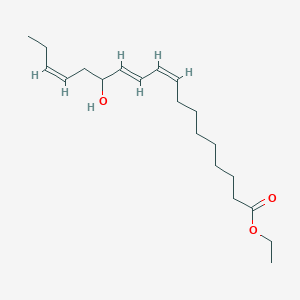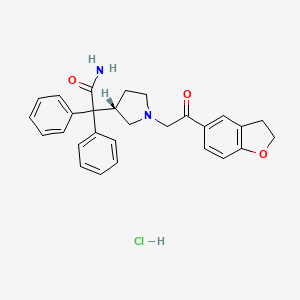
2-Oxodarifenacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxodarifenacin is a derivative of Darifenacin hydrobromide, primarily used as a medication to treat urinary incontinence. It functions by blocking the M3 muscarinic acetylcholine receptor, which helps in reducing bladder muscle contractions . The chemical name for this compound is 3-Pyrrolidineacetamide,1-[2-(2,3-dihydro-5-benzofuranyl)-2-oxoethyl]-alpha,alpha-diphenyl-, (3S) hydrochloride .
準備方法
The synthesis of 2-Oxodarifenacin involves several steps, including the formation of the pyrrolidineacetamide core and the introduction of the benzofuranyl and diphenyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
2-Oxodarifenacin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-Oxodarifenacin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of various chemical reactions and to develop new synthetic methods.
Biology: It is used to study the effects of muscarinic receptor antagonists on cellular processes and to develop new therapeutic agents.
Medicine: It is used to treat urinary incontinence by blocking the M3 muscarinic acetylcholine receptor, reducing bladder muscle contractions.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用機序
2-Oxodarifenacin exerts its effects by selectively blocking the M3 muscarinic acetylcholine receptor. This receptor is primarily responsible for bladder muscle contractions. By blocking this receptor, this compound reduces the urgency to urinate and helps manage symptoms of overactive bladder . The molecular targets involved include the M3 muscarinic receptor, and the pathways affected include those related to bladder muscle contraction and relaxation.
類似化合物との比較
2-Oxodarifenacin is similar to other muscarinic receptor antagonists, such as:
Darifenacin: Also blocks the M3 muscarinic receptor and is used to treat urinary incontinence.
Oxybutynin: Another muscarinic receptor antagonist used for similar therapeutic purposes.
Tolterodine: Used to treat overactive bladder by blocking muscarinic receptors.
What sets this compound apart is its specific chemical structure, which may offer unique pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
特性
分子式 |
C28H29ClN2O3 |
|---|---|
分子量 |
477.0 g/mol |
IUPAC名 |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrochloride |
InChI |
InChI=1S/C28H28N2O3.ClH/c29-27(32)28(22-7-3-1-4-8-22,23-9-5-2-6-10-23)24-13-15-30(18-24)19-25(31)20-11-12-26-21(17-20)14-16-33-26;/h1-12,17,24H,13-16,18-19H2,(H2,29,32);1H/t24-;/m1./s1 |
InChIキー |
XEWONZCBQWDRTA-GJFSDDNBSA-N |
異性体SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CC(=O)C4=CC5=C(C=C4)OCC5.Cl |
正規SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CC(=O)C4=CC5=C(C=C4)OCC5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



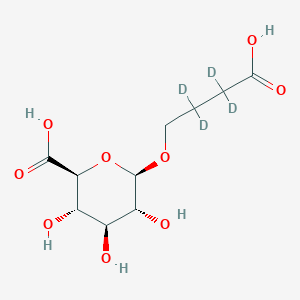


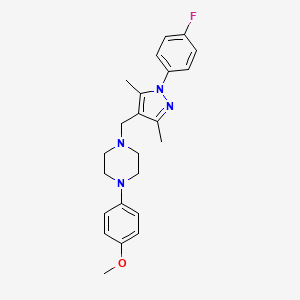



![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)

![(2S)-2-[[4-[3-[2-(4-chloro-3-methylphenyl)propan-2-ylamino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B15294956.png)
